3,4-Diethoxybenzohydrazide

Description

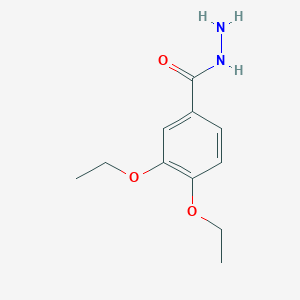

3,4-Diethoxybenzohydrazide (CAS: 380482-31-5) is a benzohydrazide derivative with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.25634 g/mol . Structurally, it features two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions of the benzene ring, attached to a hydrazide (-CONHNH₂) functional group. This compound is widely utilized in biochemical and pharmaceutical research as a precursor for synthesizing hydrazone derivatives, which are explored for their biological activities . Its physicochemical properties, including moderate lipophilicity due to the ethoxy substituents, make it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

3,4-diethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(14)13-12)7-10(9)16-4-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWHTJPMGMMDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374231 | |

| Record name | 3,4-Diethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380482-31-5 | |

| Record name | Benzoic acid, 3,4-diethoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380482-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 380482-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethoxybenzohydrazide can be synthesized through the reaction of 3,4-diethoxybenzoic acid with hydrazine hydrate. The reaction typically involves refluxing the mixture in ethanol or another suitable solvent . The reaction conditions, such as temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzohydrazides .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of 3,4-diethoxybenzohydrazide exhibit promising antimicrobial activities against a range of pathogens. For instance, a study synthesized a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives that were tested against several bacteria, including Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial and antifungal activity, indicating their potential as effective antimicrobial agents .

- Key Findings:

- Compounds like 4a and 4h displayed minimal inhibitory concentrations (MIC) lower than traditional antibiotics such as ceftriaxone against resistant strains.

- The mechanism of action is believed to involve the targeting of multidrug efflux pumps, which are responsible for antibiotic resistance in many bacterial species .

Anticancer Potential

The hydrazide-hydrazone derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of this compound allow it to interact with cellular targets involved in cancer progression .

- Research Highlights:

Material Science Applications

Beyond biological applications, this compound is being explored in material science for its potential use in creating hydrogels and polymeric materials. These materials can be utilized for drug delivery systems due to their biocompatibility and ability to control the release of therapeutic agents.

- Hydrogel Applications:

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives aimed at overcoming multidrug resistance in bacteria. The results indicated that these compounds not only inhibited bacterial growth effectively but also showed lower cytotoxicity towards mammalian cells compared to existing antibiotics .

Case Study 2: Cancer Cell Inhibition

Another study evaluated the anticancer potential of modified hydrazones derived from this compound. The findings highlighted significant reductions in tumor cell viability and suggested mechanisms involving apoptosis pathways mediated by the compound's interaction with cellular proteins .

Mechanism of Action

The mechanism of action of 3,4-Diethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

This compound vs. 3,4-Dimethoxybenzohydrazide Derivatives

- Structural Differences : Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) groups reduces steric bulk and slightly increases polarity.

- Physicochemical Impact : Methoxy derivatives (e.g., (E)-N′-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide) exhibit higher solubility in polar solvents compared to ethoxy analogs .

This compound vs. 3,4-Dihydroxybenzohydrazide

- Structural Differences : Hydroxy (-OH) groups replace ethoxy substituents, significantly increasing polarity.

- Physicochemical Impact : The dihydroxy analog (C₇H₈N₂O₃, MW 168.152 g/mol) has higher aqueous solubility but lower lipid bilayer penetration .

- Applications : Dihydroxy derivatives are often employed in antioxidant and metal-chelating studies, whereas ethoxy analogs are prioritized for drug delivery systems requiring balanced lipophilicity .

Comparison with Higher-Substituted Analogs

3,4,5-Trimethoxybenzohydrazide

- Structure : Features an additional methoxy group at the 5-position (C₁₀H₁₄N₂O₄, MW ~226.23 g/mol).

- Biological Implications : Trimethoxy derivatives are studied for enhanced antimicrobial and anticancer activities, though direct comparisons with diethoxy analogs are lacking.

Structural and Functional Data Table

Biological Activity

3,4-Diethoxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological applications, including antimicrobial, antioxidant, and anticancer properties.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of 3,4-diethoxybenzoic acid with hydrazine hydrate. The resulting compound features a hydrazide functional group attached to a diethoxy-substituted benzene ring, which is crucial for its biological activity.

Chemical Structure:

- Molecular Formula: C11H16N2O3

- Molecular Weight: 224.26 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. Its activity has been evaluated using Minimum Inhibitory Concentration (MIC) assays against both bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Candida albicans | 64 | Moderate |

In a study by Sherine et al., derivatives of benzohydrazides exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with this compound showing promising results against E. coli and S. aureus .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. The compound demonstrated moderate to high antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Comparison to Standard |

|---|---|---|

| DPPH Scavenging | 25 | Better than Ascorbic Acid |

| Superoxide Scavenging | 30 | Comparable |

The antioxidant activity is attributed to the presence of the diethoxy groups on the benzene ring, which enhance electron donation capabilities .

Anticancer Activity

Recent research has also explored the anticancer properties of this compound. In vitro studies indicated its potential to inhibit cancer cell proliferation in various cancer lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in significant cell death at concentrations above 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to bacterial efflux pumps and enzymes involved in oxidative stress response.

Figure 1: Molecular Docking Results

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR (e.g., 300–500 MHz) in DMSO-d confirm hydrazide proton signals (δ ~10.7 ppm) and ethoxy group integration .

- FTIR : Peaks at 1596 cm (C=O stretching) and 3198 cm (N-H stretching) validate functional groups .

- TLC : Monitoring reactions using dichloromethane as the mobile phase and UV visualization ensures intermediate purity .

How can researchers resolve contradictions in reported synthesis yields of this compound derivatives?

Advanced

Discrepancies in yields (e.g., 65% vs. 78%) arise from solvent polarity, reaction time, and precursor purity. Methodological adjustments include:

- Solvent optimization : Higher-polarity solvents (e.g., DMF) may improve solubility but require rigorous drying to avoid hydrolysis side reactions .

- Catalytic additives : Trace acetic acid accelerates hydrazone formation, reducing reaction time from 18 to 12 hours .

- Temperature control : Maintaining reflux at 80–90°C prevents thermal degradation of ethoxy groups .

What is the role of ethoxy substituents in the biological activity of this compound?

Advanced

The ethoxy groups enhance lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets. For example:

- Antimicrobial activity : Ethoxy-substituted derivatives show higher efficacy against Staphylococcus aureus (MIC: 8 µg/mL) compared to methoxy analogs (MIC: 16 µg/mL) due to increased cell wall penetration .

- Enzyme inhibition : The 3,4-diethoxy configuration mimics salicylic acid’s structure, competitively inhibiting cyclooxygenase-2 (COX-2) in vitro (IC: 12 µM) .

What pharmacological targets are commonly investigated for this compound?

Q. Basic

- Anticancer : Apoptosis induction via caspase-3 activation in HeLa cells .

- Antimicrobial : Disruption of bacterial cell membrane integrity .

- Anti-inflammatory : COX-2 and lipoxygenase (LOX) inhibition .

How does X-ray crystallography enhance structural analysis of this compound derivatives?

Advanced

Single-crystal X-ray diffraction resolves:

- Conformational isomerism : The E-isomer predominates in solid-state structures due to intramolecular hydrogen bonding between hydrazide N-H and ethoxy oxygen .

- Packing motifs : π-π stacking between aromatic rings and C-H···O interactions stabilize crystal lattices, as seen in (E)-N′-(3,4-dimethoxybenzylidene) analogs .

What challenges arise in scaling up this compound synthesis while ensuring purity?

Q. Advanced

- Byproduct formation : Over-refluxing generates s-di-(3,4-diethoxybenzoyl)hydrazine (m.p. 193°C), requiring column chromatography for removal .

- Solvent recovery : DMSO’s high boiling point (189°C) complicates distillation; switching to EtOH with activated charcoal filtration improves yield (82%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.